molecular formula C10H6F3NO B6249482 5-(trifluoromethyl)quinolin-4-ol CAS No. 1261845-42-4

5-(trifluoromethyl)quinolin-4-ol

Cat. No.: B6249482
CAS No.: 1261845-42-4
M. Wt: 213.2
InChI Key:
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Description

5-(Trifluoromethyl)quinolin-4-ol: is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of a trifluoromethyl group into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)quinolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-trifluoromethylaniline with suitable aldehydes or ketones under acidic or basic conditions to form the quinoline ring . Another approach involves the use of cyclization reactions, such as the Pfitzinger reaction, where isatin derivatives react with trifluoromethylated anilines .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)quinolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(Trifluoromethyl)quinolin-4-ol is used as a building block in the synthesis of various complex organic molecules. Its unique structure allows for the development of new materials with specific properties .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also used in the development of fluorescent probes for imaging applications .

Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs with antimicrobial, antiviral, and anticancer activities. Its fluorinated structure enhances its stability and bioavailability .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a component in the formulation of specialty chemicals .

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and hydrogen bonding. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-(Trifluoromethyl)quinolin-4-ol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the quinoline ring. This combination enhances its chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

CAS No.

1261845-42-4

Molecular Formula

C10H6F3NO

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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